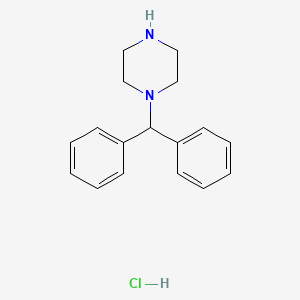
1-Benzhydrylpiperazinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydrylpiperazinium chloride is a chemical compound with the molecular formula C17H21ClN2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzhydrylpiperazinium chloride can be synthesized through the reaction of benzhydryl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like N,N-dimethylformamide (DMF) under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of 1-benzhydrylpiperazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzhydrylpiperazinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with acyl chlorides to form acyl derivatives.
Oxidation: Reaction with oxidizing agents to form corresponding N-oxides.
Reduction: Reduction of the compound to form secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Acyl chlorides, triethylamine, dichloromethane.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Acyl Derivatives: Formed from nucleophilic substitution reactions.
N-Oxides: Formed from oxidation reactions.
Secondary Amines: Formed from reduction reactions.
Applications De Recherche Scientifique
1-Benzhydrylpiperazinium chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antihistaminic and anthelmintic activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-benzhydrylpiperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to act as an antagonist at certain histamine receptors, thereby exerting antihistaminic effects. Additionally, it may interact with other molecular pathways, contributing to its diverse pharmacological activities.
Comparaison Avec Des Composés Similaires
1-Benzhydrylpiperazinium chloride can be compared with other piperazine derivatives, such as:
Benzylpiperazine: Known for its stimulant properties and use as a recreational drug.
Cyclizine: An antihistamine used to treat nausea and motion sickness.
Meclizine: Another antihistamine with similar uses to cyclizine.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to act as an intermediate in the synthesis of various compounds further highlights its versatility in scientific research and industrial applications.
Propriétés
Numéro CAS |
56609-03-1 |
|---|---|
Formule moléculaire |
C17H21ClN2 |
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
1-benzhydrylpiperazin-1-ium;chloride |
InChI |
InChI=1S/C17H20N2.ClH/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;/h1-10,17-18H,11-14H2;1H |
Clé InChI |
DLCXUFKAJDKSDD-UHFFFAOYSA-N |
SMILES canonique |
C1C[NH+](CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Numéros CAS associés |
841-77-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Chlorophenyl){4-[3-(diethylamino)propoxy]phenyl}methanone](/img/structure/B8675699.png)









![[(2-Formyl-6-methoxyphenyl)sulfanyl]acetic acid](/img/structure/B8675785.png)
![{[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid](/img/structure/B8675786.png)
![2-(5-Bromopyridin-3-yl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8675788.png)

